![molecular formula C15H20N4O2 B2702904 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one CAS No. 2034528-49-7](/img/structure/B2702904.png)

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

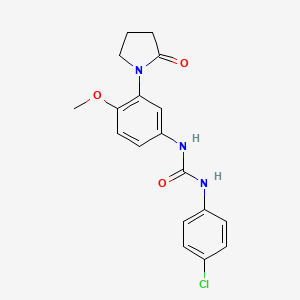

The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one” is a derivative of 5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .

科学的研究の応用

Discovery and Synthesis of Inhibitors

PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, contributing to the development of a selective dual inhibitor of mTORC1 and mTORC2, highlighting the structural utility of morpholine derivatives in kinase inhibition (Hobbs et al., 2019).

Antitumor and Anticonvulsant Compounds : Research by Muhammad et al. (2017) and Kamiński et al. (2015) explored the synthesis and evaluation of morpholine-based heterocycles with promising antitumor and anticonvulsant activities, respectively, demonstrating the compound's versatility in drug discovery (Muhammad et al., 2017); (Kamiński et al., 2015).

Chemical Synthesis Techniques

Synthetic Methods : Lei et al. (2017) provided a green synthetic method for a compound involving morpholine, which serves as an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Synthesis of PET Agents : Wang et al. (2017) synthesized a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrating the role of morpholine derivatives in the development of diagnostic tools (Wang et al., 2017).

Antibacterial Activity

- Novel Antibacterial Agents : Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones showed that modifying the morpholine ring could expand the spectrum of antibacterial activity to include Gram-negative organisms, indicating the potential for developing new treatments against resistant bacteria (Genin et al., 2000).

作用機序

Target of Action

The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one” has been found to exhibit inhibitory activity against several kinases. These include Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .

Mode of Action

The compound “this compound” acts by inhibiting the activity of its target kinases. This inhibition occurs through competitive binding to the active sites of these kinases, preventing their normal function . The result is a disruption in the signaling pathways that these kinases are involved in, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathways affected by “this compound” are those regulated by its target kinases. For instance, Akt kinase is involved in the PI3K/Akt signaling pathway, which regulates cell survival and growth . By inhibiting Akt kinase, this compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound’s effectiveness as a kinase inhibitor suggests that it has sufficient bioavailability to reach its target sites within the body

Result of Action

The molecular and cellular effects of “this compound” action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt key cellular processes, such as cell proliferation and survival . This disruption can lead to a reduction in the growth and survival of cells, which could potentially be beneficial in the treatment of diseases associated with abnormal cell proliferation, such as cancer .

Action Environment

The action of “this compound” can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or its target kinases, the pH and temperature of the environment, and the presence of metabolic enzymes that can alter the compound’s structure and activity

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with key enzymes and proteins . For instance, it has been associated with the fibroblast growth factor receptor (FGFR) family, which plays an essential role in various types of tumors . This suggests that the compound could potentially influence biochemical reactions involving these receptors .

Cellular Effects

In terms of cellular effects, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one may have significant impacts on cell function. It has been suggested that this compound can inhibit cell proliferation and induce apoptosis in certain cancer cells . Furthermore, it may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its potential interactions with key enzymes and proteins, it is plausible that this compound could be involved in significant metabolic pathways .

特性

IUPAC Name |

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-2-3-4-14(20)19-10-12-9-16-15(17-13(12)11-19)18-5-7-21-8-6-18/h2,9H,1,3-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGWARATRNKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)

![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)